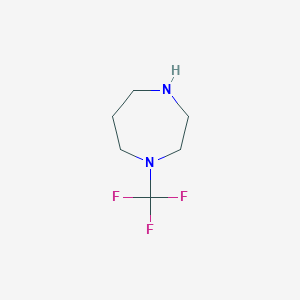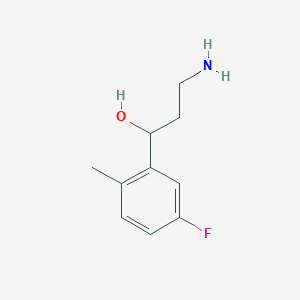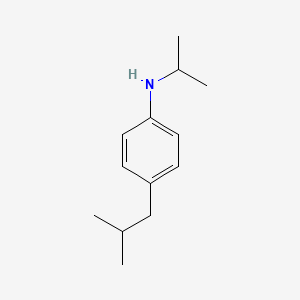
4-(2-Methylpropyl)-N-(propan-2-YL)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methylpropyl)-N-(propan-2-YL)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines where the amino group is directly attached to a benzene ring. This compound is characterized by the presence of a 2-methylpropyl group and a propan-2-yl group attached to the nitrogen atom of the aniline structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropyl)-N-(propan-2-YL)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of aniline with 2-methylpropyl halide and propan-2-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where aniline and the alkyl halides are continuously fed into the reactor along with the base. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the pure product.
化学反应分析
Types of Reactions
4-(2-Methylpropyl)-N-(propan-2-YL)aniline can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted anilines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted anilines depending on the electrophile used.
科学研究应用
4-(2-Methylpropyl)-N-(propan-2-YL)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(2-Methylpropyl)-N-(propan-2-YL)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
4-(2-Methylpropyl)aniline: Lacks the propan-2-yl group.
N-(propan-2-yl)aniline: Lacks the 2-methylpropyl group.
4-(2-Methylpropyl)-N-methylaniline: Contains a methyl group instead of a propan-2-yl group.
Uniqueness
4-(2-Methylpropyl)-N-(propan-2-YL)aniline is unique due to the presence of both the 2-methylpropyl and propan-2-yl groups attached to the nitrogen atom
属性
分子式 |
C13H21N |
|---|---|
分子量 |
191.31 g/mol |
IUPAC 名称 |
4-(2-methylpropyl)-N-propan-2-ylaniline |
InChI |
InChI=1S/C13H21N/c1-10(2)9-12-5-7-13(8-6-12)14-11(3)4/h5-8,10-11,14H,9H2,1-4H3 |
InChI 键 |
PDKWTGFTERKTTB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)NC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



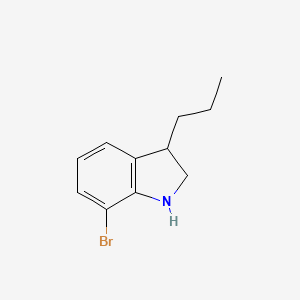
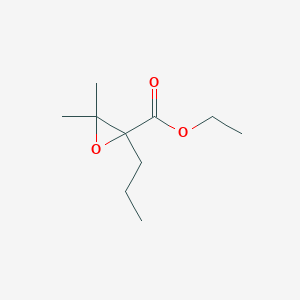
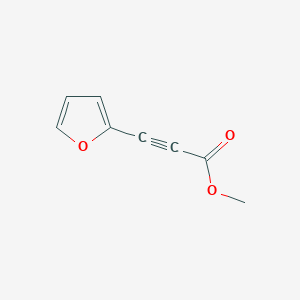

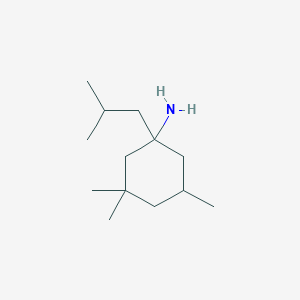
![2-(Chloromethyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13201939.png)
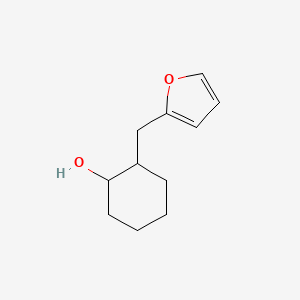
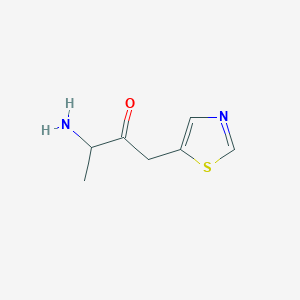
![1-[(tert-Butoxy)carbonyl]-4-ethoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13201956.png)

![2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan](/img/structure/B13201970.png)
